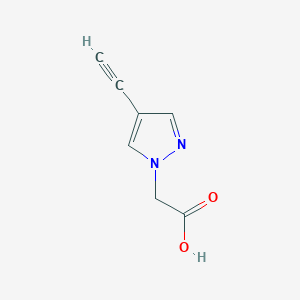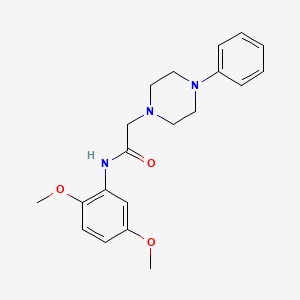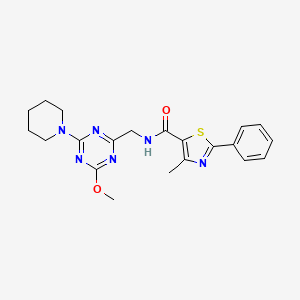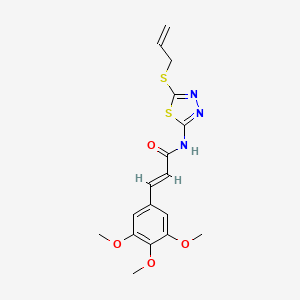![molecular formula C19H19N7O B2779886 6-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2097871-85-5](/img/structure/B2779886.png)
6-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile is an advanced synthetic compound characterized by its intricate molecular structure. Comprising a mix of pyrazole, piperidine, and pyridine groups, this compound represents a fusion of various organic frameworks, designed to exhibit specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes: The synthesis of 6-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. These include:
Formation of the Pyrazole Moiety: : Starting with an appropriate diketone and hydrazine under controlled acidic or basic conditions.
Pyridazine Ring Construction: : This involves cyclization reactions that incorporate intermediates like nitriles or enamine.
Piperidine Introduction: : The piperidine ring is often integrated through reductive amination or alkylation reactions.
Final Assembly: : The final condensation step links the various components together under specific temperature and solvent conditions.
Industrial Production Methods: Industrial methods focus on scalable and cost-effective routes:
Catalytic Hydrogenation: : Used for reducing intermediates and refining purity.
Flow Chemistry: : Utilizes continuous flow reactors for better control and yield.
Solvent Recyclation: : Implements green chemistry principles to reduce waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : This compound may undergo oxidation reactions facilitated by agents like potassium permanganate or hydrogen peroxide.
Reduction: : Involves catalytic hydrogenation or metal hydrides.
Substitution: : Nucleophilic substitution reactions, often with alkyl halides.
Oxidation: : Potassium permanganate, hydrogen peroxide, and acetic acid.
Reduction: : Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: : Alkyl halides, acetyl chlorides, and strong bases.
Oxidation: : Formation of hydroxyl, carbonyl, or carboxyl groups.
Reduction: : Secondary or tertiary amines, alcohols.
Substitution: : Varied substituted derivatives depending on reagents.
Aplicaciones Científicas De Investigación
Chemistry: Utilized as a building block in organic synthesis for creating complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe, enzyme inhibitor, and receptor ligand.
Medicine: Explored for therapeutic properties in treating neurological disorders, cancer, and infectious diseases due to its unique binding profiles and interaction with biological targets.
Industry: Used in material sciences for developing specialized polymers, coatings, and nanomaterials.
Mecanismo De Acción
6-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile operates by binding to specific molecular targets such as enzymes or receptors, often leading to inhibition or modulation of biological pathways. The pyridazin-1-yl and pyrazol-1-yl groups facilitate interaction with active sites through hydrogen bonding, van der Waals forces, and hydrophobic interactions, thus altering the function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds:
**6-{[6-oxo-1-(pyridin-3-yl)-1,6-dihydropyridazin-3-yl]methyl}piperidin-4-ylamine
**3-(1H-Pyrazol-1-yl)pyridin-2-amine
Highlighting Its Uniqueness: Unlike other compounds, 6-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile features a unique assembly of heterocyclic groups that grants it superior specificity and binding affinity towards certain biological targets. This specificity makes it a candidate for developing more selective and potent therapeutic agents.
This is an overview. Dive deeper into each section for more detailed exploration. What more would you like to dig into?
Propiedades
IUPAC Name |
6-[4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c20-12-16-2-3-17(21-13-16)24-10-6-15(7-11-24)14-26-19(27)5-4-18(23-26)25-9-1-8-22-25/h1-5,8-9,13,15H,6-7,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORODTFLIGUVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate](/img/structure/B2779803.png)
![2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2779804.png)
![4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine](/img/structure/B2779805.png)
![3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2779806.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2779810.png)




![5-(3,4-dimethylphenyl)sulfonyl-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2779821.png)
![(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2779822.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2779823.png)
![4-butyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779824.png)

